Famitinib malate

Description

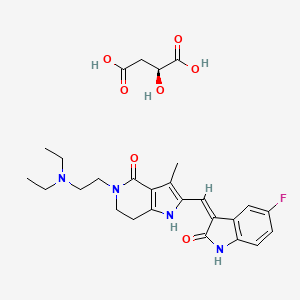

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1256377-67-9 |

|---|---|

Molecular Formula |

C27H33FN4O7 |

Molecular Weight |

544.6 g/mol |

IUPAC Name |

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C23H27FN4O2.C4H6O5/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29;5-2(4(8)9)1-3(6)7/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29);2,5H,1H2,(H,6,7)(H,8,9)/b17-13-;/t;2-/m.0/s1 |

InChI Key |

JNDRBKCNKMZANY-QLTVYZEUSA-N |

Isomeric SMILES |

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C.C([C@@H](C(=O)O)O)C(=O)O |

Canonical SMILES |

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C.C(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Famitinib Malate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famitinib malate is an orally active, small-molecule, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated a broad spectrum of antitumor activities.[1] Developed as a potent inhibitor of several receptor tyrosine kinases (RTKs), its primary mechanism of action involves the simultaneous blockade of pathways crucial for tumor angiogenesis, proliferation, and survival.[2] This technical guide provides an in-depth analysis of famitinib's molecular targets, its impact on key signaling cascades, and a summary of its quantitative efficacy. Detailed experimental protocols for assays commonly used to characterize its activity are also provided, alongside graphical representations of its mechanism to facilitate a comprehensive understanding for research and development professionals.

Introduction

Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in regulating critical cellular processes, including growth, differentiation, metabolism, and survival.[3] Dysregulation of RTK signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] this compound (SHR1020) is a novel TKI designed to simultaneously inhibit multiple RTKs implicated in oncology, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and stem cell factor receptor (c-Kit), among others.[2][4] This multi-targeted approach allows famitinib to attack cancer on several fronts, potentially reducing the likelihood of resistance development compared to single-target therapies and showing efficacy in tumors resistant to conventional treatments.[2]

Core Mechanism of Action

Famitinib exerts its antineoplastic effects by binding to the ATP-binding pocket of several key receptor tyrosine kinases, thereby inhibiting their phosphorylation and blocking downstream signal transduction.[5] Its principal targets are integral to tumor angiogenesis and direct tumor cell proliferation.[2]

Primary Molecular Targets

Famitinib potently inhibits a specific constellation of RTKs:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3): These are the primary mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] By inhibiting VEGFRs, famitinib effectively disrupts the tumor's blood supply.[2]

-

Stem Cell Factor Receptor (c-Kit): Often mutated or overexpressed in gastrointestinal stromal tumors (GISTs), c-Kit activation drives tumor cell proliferation and survival.[2][5] Famitinib's potent inhibition of c-Kit is central to its efficacy in such cancers.[6]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): These receptors are involved in cell growth, proliferation, and angiogenesis.[2]

-

FMS-like Tyrosine Kinase-3 (Flt-3): A critical driver in certain hematological malignancies.[2][7]

Additional targets include VEGFR-1, RET, AXL, and MerTK, contributing to its broad-spectrum activity.[8][9][10]

Inhibition of Angiogenesis Signaling

By targeting VEGFR-2 and VEGFR-3, famitinib potently inhibits the signaling cascade initiated by VEGF. This blockade prevents the proliferation, migration, and tubule formation of endothelial cells, which are the fundamental steps of angiogenesis.[6] The resulting anti-angiogenic effect "starves" the tumor of essential nutrients and oxygen, impeding its growth and ability to metastasize.[2][11]

References

- 1. Phase I study of the safety, pharmacokinetics and antitumor activity of famitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Metabolism and bioactivation of famitinib, a novel inhibitor of receptor tyrosine kinase, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Mechanisms of resistance to imatinib and sunitinib in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Famitinib versus placebo in the treatment of refractory metastatic colorectal cancer: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Camrelizumab plus famitinib for advanced or metastatic urothelial carcinoma after platinum-based therapy: data from a multicohort phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Famitinib - Jiangsu Hengrui Medicine - AdisInsight [adisinsight.springer.com]

- 11. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Famitinib Malate: A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famitinib malate is a potent, orally active, small-molecule multi-targeted tyrosine kinase inhibitor (TKI).[1] It exerts its anti-tumor effects by strategically blocking key signaling pathways involved in tumor angiogenesis, proliferation, and survival. This technical guide provides an in-depth analysis of the signaling pathways inhibited by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound's primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are frequently dysregulated in various malignancies.[2] By targeting multiple critical pathways simultaneously, this compound offers a robust approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents. The principal targets of famitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR-2 and VEGFR-3, which are pivotal in angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[3]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Specifically PDGFRβ, implicated in tumor growth and angiogenesis.[1]

-

Stem Cell Factor Receptor (c-Kit): A key driver in the proliferation and survival of various cancer cells, notably in gastrointestinal stromal tumors (GIST).[1]

-

FMS-like Tyrosine Kinase-3 (Flt-3): Crucial for the survival and proliferation of malignant cells, particularly in hematological malignancies.

-

REarranged during Transfection (RET): A proto-oncogene whose inhibition has therapeutic benefits in certain cancers.[3]

The concurrent inhibition of these pathways leads to a multifaceted anti-tumor effect, including the suppression of tumor angiogenesis, induction of cancer cell apoptosis, and overall reduction in tumor growth and metastasis.

Quantitative Data: Potency and Clinical Efficacy

The inhibitory activity of this compound has been quantified through both preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 Value (nM) |

| c-Kit | 2.3[1] |

| VEGFR-2 | 4.7[1] |

| PDGFRβ | 6.6[1] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Clinical Efficacy of Famitinib in Refractory Metastatic Colorectal Cancer (mCRC) - Phase II Trial (NCT01762293)

| Endpoint | Famitinib (n=92) | Placebo (n=51) | P-value |

| Median Progression-Free Survival (PFS) | 2.8 months | 1.5 months | 0.004[3] |

| Disease Control Rate (DCR) | 59.8% | 31.4% | 0.002[3] |

| Objective Response Rate (ORR) | 2.2% | 0.0% | 0.540[3] |

| Median Overall Survival (OS) | 7.4 months | 7.2 months | 0.657[3] |

Signaling Pathway Inhibition Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound.

Detailed Experimental Methodologies

In Vitro Kinase Inhibition Assay (Representative Protocol)

To determine the IC50 values of this compound against target kinases such as VEGFR-2, c-Kit, and PDGFRβ, a common method is a radiometric or luminescence-based kinase assay.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified recombinant kinases.

Materials:

-

Purified recombinant human VEGFR-2, c-Kit, or PDGFRβ kinase domain.

-

Specific peptide substrate for each kinase (e.g., Poly(Glu, Tyr) 4:1).

-

ATP (Adenosine triphosphate), including a radiolabeled version ([γ-³³P]ATP) for the radiometric assay.

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 0.03% Triton X-100).

-

This compound dissolved in DMSO.

-

96-well plates.

-

Phosphoric acid (for stopping the reaction in radiometric assays).

-

Filter mats.

-

Scintillation counter.

-

For luminescence-based assays (e.g., ADP-Glo™): ADP-Glo™ Reagent and Kinase Detection Reagent.

Procedure (Radiometric Method):

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or DMSO (as a control).

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 40 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer a portion of the reaction mixture onto a filter mat.

-

Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each famitinib concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the famitinib concentration and fitting the data to a sigmoidal dose-response curve.

Procedure (Luminescence-Based ADP-Glo™ Method):

-

Follow steps 1 and 2 from the radiometric method.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value as described above.

In Vivo Tumor Xenograft Study (Representative Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Human cancer cell line (e.g., BGC-823 gastric cancer cells).

-

Female BALB/c athymic nude mice (6-8 weeks old).

-

Phosphate-buffered saline (PBS).

-

This compound formulated for oral gavage (e.g., in physiological saline).

-

Calipers for tumor measurement.

Procedure:

-

Cell Culture and Implantation:

-

Culture the cancer cells under standard conditions.

-

Harvest and resuspend the cells in PBS at a concentration of 1x10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

When the tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound to the treatment group via oral gavage daily for a specified period (e.g., 3 weeks).

-

Administer the vehicle (e.g., physiological saline) to the control group following the same schedule.

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions (length and width) with calipers twice weekly.

-

Calculate the tumor volume using the formula: V = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the treatment period, sacrifice the mice.

-

Excise the tumors and measure their final weight and volume.

-

Compare the tumor growth between the famitinib-treated and control groups to assess efficacy.

-

Clinical Trial Protocol Summary (NCT01762293)

Title: A Multicenter, Randomized, Double-Blinded, Placebo-Controlled, Phase II Clinical Trial to Evaluate the Safety and Efficacy of Famitinib in Patients with Refractory Metastatic Colorectal Cancer.

Objective: To determine if famitinib can improve progression-free survival compared to placebo in patients with advanced colorectal cancer who have failed at least two previous lines of chemotherapy.

Study Design:

-

Phase: II

-

Allocation: Randomized

-

Intervention Model: Parallel Assignment

-

Masking: Double-Blind (Patient, Investigator)

-

Primary Purpose: Treatment

Patient Population:

-

Inclusion Criteria:

-

Histologically confirmed metastatic colorectal cancer.

-

Progressive disease after at least two prior lines of standard chemotherapy.

-

ECOG performance status of 0-1.

-

Adequate organ function.

-

-

Exclusion Criteria:

-

Prior treatment with famitinib.

-

Uncontrolled hypertension.

-

Significant cardiovascular disease.

-

Treatment Arms:

-

Experimental Arm: Famitinib administered orally once daily.

-

Placebo Arm: Placebo administered orally once daily.

Primary Outcome Measure:

-

Progression-Free Survival (PFS).

Secondary Outcome Measures:

-

Overall Survival (OS).

-

Objective Response Rate (ORR).

-

Disease Control Rate (DCR).

-

Safety and tolerability.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action centered on the inhibition of key signaling pathways involved in tumorigenesis and angiogenesis. Its potent in vitro activity against VEGFR-2, c-Kit, and PDGFRβ translates into clinically meaningful efficacy in slowing disease progression in heavily pretreated cancer patients. The provided technical information, including quantitative data and experimental methodologies, serves as a valuable resource for the scientific community to further explore and develop the therapeutic potential of this compound.

References

Famitinib Malate: A Technical Guide to Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famitinib malate is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activities.[1] Developed by Jiangsu Hengrui Medicine Co., Ltd., famitinib targets several receptor tyrosine kinases (RTKs) implicated in oncogenesis, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). This technical guide provides a comprehensive overview of the molecular targets of this compound, its binding affinities, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Introduction

This compound is a small molecule inhibitor that represents a significant therapeutic advance in the treatment of various solid tumors.[2] Its mechanism of action is centered on the inhibition of multiple RTKs that are crucial for tumor growth, proliferation, and angiogenesis.[3] By simultaneously blocking these pathways, famitinib can overcome some of the resistance mechanisms that develop against single-target agents. This document serves as a detailed resource for understanding the core molecular interactions of this compound.

Molecular Targets and Binding Affinity

This compound exhibits potent inhibitory activity against a range of tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined for its primary targets through various in vitro kinase assays.

Quantitative Binding Affinity Data

The following table summarizes the reported IC50 values of this compound for its key molecular targets.

| Target Kinase | IC50 (nM) |

| c-Kit | 2.3[4][5][6][7] |

| VEGFR-2 | 4.7[4][5][6][7] |

| PDGFRβ | 6.6[4][5][6][7] |

| VEGFR3 | Data not publicly available |

| FMS-like tyrosine kinase-3 (FLT3) | Data not publicly available |

| RET | Data not publicly available |

Note: While famitinib is known to inhibit VEGFR3, FLT3, and RET, specific IC50 values from publicly available, peer-reviewed literature were not identified in the conducted search.[3]

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the downstream signaling cascades initiated by the activation of its target RTKs. The primary pathways affected are crucial for cell proliferation, survival, and angiogenesis.

VEGFR Signaling Pathway

The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that is central to angiogenesis. Famitinib inhibits the autophosphorylation of VEGFR-2, thereby blocking downstream signaling through pathways such as PLCγ-PKC-MAPK and PI3K-Akt, which ultimately leads to a reduction in endothelial cell proliferation, migration, and new blood vessel formation.

PDGFRβ and c-Kit Signaling Pathways

Platelet-derived growth factor receptor beta (PDGFRβ) and c-Kit are involved in cell proliferation, survival, and migration. Ligand binding to these receptors leads to their dimerization and autophosphorylation, activating downstream pathways like PI3K-Akt and MAPK. Famitinib blocks this initial phosphorylation step, thereby inhibiting these pro-survival and proliferative signals in tumor cells and pericytes.

Experimental Protocols

The determination of famitinib's binding affinity (IC50) is typically performed using in vitro kinase assays. Below is a generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay, a common method for such determinations.

HTRF® Kinase Assay Protocol (Generalized)

Objective: To determine the in vitro inhibitory activity of this compound against a specific tyrosine kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, c-Kit, PDGFRβ)

-

Biotinylated substrate peptide

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT)

-

HTRF® detection buffer

-

Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

384-well low-volume microplates

-

HTRF®-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction: a. In a 384-well plate, add the test compound (famitinib) or vehicle (DMSO control). b. Add the recombinant kinase and the biotinylated substrate peptide to each well. c. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specific duration (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

-

Detection: a. Stop the kinase reaction by adding HTRF® detection buffer containing EDTA. b. Add the Eu3+ cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 mixture to each well. c. Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.

-

Data Acquisition: a. Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). b. The HTRF® ratio (665 nm / 620 nm * 10,000) is calculated, which is proportional to the extent of substrate phosphorylation.

-

Data Analysis: a. Plot the HTRF® ratio against the logarithm of the famitinib concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with high affinity for key RTKs involved in tumor angiogenesis and proliferation, namely c-Kit, VEGFR-2, and PDGFRβ. Its ability to simultaneously inhibit these pathways provides a strong rationale for its clinical efficacy in various solid tumors. This guide provides foundational technical information for researchers and professionals in the field of drug development, offering a clear overview of famitinib's molecular targets, binding affinities, and the methodologies used for their determination. Further research to elucidate the precise binding affinities for its other targets will provide a more complete understanding of its pharmacological profile.

References

- 1. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Famitinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Camrelizumab plus famitinib for advanced or metastatic urothelial carcinoma after platinum-based therapy: data from a multicohort phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. medchemexpress.com [medchemexpress.com]

Famitinib Malate: A Technical Guide for Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of famitinib malate, a multi-targeted tyrosine kinase inhibitor (TKI), with a specific focus on its application in angiogenesis research. This compound is a potent small-molecule inhibitor targeting several receptor tyrosine kinases integral to tumor growth, proliferation, and, most critically, angiogenesis—the formation of new blood vessels that supply nutrients to tumors.[1][2] Its ability to simultaneously block multiple signaling pathways makes it a valuable tool for investigating cancer biology and a promising candidate for therapeutic development.[1][3]

Mechanism of Action: Multi-Targeted Inhibition of Angiogenesis

This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting a range of receptor tyrosine kinases (RTKs).[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3) and Platelet-Derived Growth Factor Receptors (PDGFRs), both of which are pivotal in the angiogenesis process.[1][4][5]

By blocking VEGFR-2, famitinib directly inhibits the signaling cascade initiated by VEGF, a major mediator of tumor angiogenesis, thereby suppressing endothelial cell proliferation and migration.[6] The inhibition of PDGFR disrupts the recruitment of pericytes, which are crucial for the maturation and stability of new blood vessels.[7]

Beyond these core anti-angiogenic targets, famitinib also potently inhibits stem cell factor receptor (c-Kit) and FMS-like tyrosine kinase-3 (Flt-3).[1][8] This multi-faceted approach not only starves the tumor of its blood supply but also directly impacts tumor cell proliferation and survival, potentially reducing the likelihood of resistance development compared to single-target therapies.[1]

Caption: this compound signaling pathway inhibition.

Quantitative Preclinical Data

Famitinib has demonstrated potent inhibitory activity in both enzymatic and cell-based assays, which translates to significant tumor growth inhibition in xenograft models.

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of famitinib against key receptor tyrosine kinases and in various cancer cell lines.

| Target / Cell Line | IC50 Value (nM) | Reference |

| Kinase Activity | ||

| VEGFR2 | 4.7 ± 2.9 | [4] |

| c-Kit | 2.3 ± 2.6 | [4] |

| PDGFRβ | 6.6 ± 1.1 | [4] |

| Cellular Activity | ||

| BGC-823 (Gastric Cancer) | 3600 | [4] |

| MGC-803 (Gastric Cancer) | 3100 | [4] |

In Vivo Antitumor Efficacy

Famitinib has shown significant efficacy in reducing tumor growth in vivo. The primary mechanism for this effect is the inhibition of angiogenesis.

| Xenograft Model | Treatment | Outcome | Result | Reference |

| BGC-823 (Gastric Cancer) | Famitinib (50 mg/kg) | Tumor Volume (Day 21) | 395.2 mm³ (vs. 2690.5 mm³ in control) | [4] |

| BGC-823 (Gastric Cancer) | Famitinib | Tumor Inhibitory Ratio | 85.4% | [4][5] |

| LLC (Murine Lung Cancer) | Irradiation + anti-PD-1 + Famitinib | Tumor Volume (Day 28) | 116.7 mm³ (vs. 4814 mm³ in control) | [9] |

Pharmacokinetic Profile

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of famitinib.

| Parameter | Value | Condition | Reference |

| Half-life (t½) | |||

| Famitinib | 28.7 - 33.8 hours | Single Dose, Phase I | [8] |

| M3 (metabolite) | 41.3 - 47.7 hours | Single Dose, Phase I | [8] |

| Food Effect | |||

| Cmax (High-fat meal) | 15.6% decrease | Single 25mg dose | [10] |

| AUC (High-fat meal) | 5.0% increase | Single 25mg dose | [10] |

| Drug Interactions | |||

| Cmax (with Rifampin) | 48% decrease | Single 25mg dose | [11] |

| AUC (with Rifampin) | 69% decrease | Single 25mg dose | [11] |

Experimental Protocols

This section details common methodologies used to evaluate the anti-angiogenic and antitumor effects of famitinib.

In Vitro Cell Proliferation Assay (MTS Assay)

This assay is used to measure the inhibitory effect of famitinib on cancer cell growth.

-

Cell Seeding : Gastric cancer cells (e.g., BGC-823, MGC-803) are seeded into 96-well plates and cultured overnight to allow for attachment.[4]

-

Drug Treatment : Cells are treated with a range of famitinib concentrations (e.g., 0.6 to 20.0 µM) for specified time periods (e.g., 24, 48, 72 hours).[4]

-

MTS Reagent : 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent is added to each well.

-

Incubation : Plates are incubated to allow viable cells to convert the MTS into a formazan product.

-

Data Acquisition : The absorbance is measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells.

-

Analysis : IC50 values are calculated by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

This model assesses the antitumor efficacy of famitinib in a living organism.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Metabolism and bioactivation of famitinib, a novel inhibitor of receptor tyrosine kinase, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Famitinib versus placebo in the treatment of refractory metastatic colorectal cancer: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]

- 8. Phase I study of the safety, pharmacokinetics and antitumor activity of famitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Famitinib enhances the antitumor effect of radioimmunotherapy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Dietary Intake on the Pharmacokinetics of the Multitargeted Receptor Tyrosine Kinase Inhibitor Famitinib: Results From a Phase 1 Study in Healthy Chinese Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of Famitinib Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for famitinib malate, a multi-targeted tyrosine kinase inhibitor (TKI). The information presented herein is intended to support researchers, scientists, and professionals involved in drug development by detailing the compound's mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Introduction

This compound (SHR1020) is an orally active, small-molecule TKI that has demonstrated a broad spectrum of antitumor activities in preclinical models.[1][2] Developed as a potent inhibitor of several receptor tyrosine kinases critical for tumor growth and angiogenesis, famitinib has been investigated for the treatment of various solid tumors.[2][3] Its mechanism involves the simultaneous targeting of pathways involved in tumor cell proliferation, survival, and the formation of tumor-associated vasculature.[3] This document synthesizes the key preclinical findings to provide a detailed technical resource.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[3] Its primary targets include vascular endothelial growth factor receptor 2 (VEGFR-2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ).[2][3] By blocking the activity of these kinases, famitinib disrupts downstream signaling cascades, leading to the inhibition of angiogenesis and direct antitumor effects on cancer cells.[2]

Kinase Inhibitory Activity

In enzymatic assays, famitinib has shown potent inhibitory activity against its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-Kit | 2.3 |

| VEGFR-2 | 4.7 |

| PDGFRβ | 6.6 |

Data sourced from MedChemExpress.[3]

In Vitro Studies

Preclinical evaluation in cell-based assays has demonstrated famitinib's potent anti-proliferative and pro-apoptotic effects in cancer cell lines.

Anti-proliferative Activity in Gastric Cancer

Famitinib has been shown to inhibit the growth of human gastric cancer cell lines in a dose-dependent manner.[2] The IC50 values for specific cell lines after 48 hours of treatment are detailed below.

| Cell Line | IC50 (µM) |

| BGC-823 | 3.6 |

| MGC-803 | 3.1 |

Data sourced from a study on famitinib's activity in human gastric cancer cells.[2]

Effects on Cell Cycle and Apoptosis

Studies using flow cytometry have revealed that famitinib induces cell cycle arrest at the G2/M phase in gastric cancer cells.[2][3] Furthermore, famitinib treatment leads to a dose-dependent increase in apoptosis, or programmed cell death.[2][3]

In Vivo Studies

The antitumor efficacy of famitinib has been validated in animal models, primarily using human tumor xenografts in immunocompromised mice.

Antitumor Efficacy in Gastric Cancer Xenografts

In a xenograft model using the BGC-823 human gastric cancer cell line, orally administered famitinib significantly inhibited tumor growth.[2] The study identified an optimal dose of 50 mg/kg, which demonstrated a strong inhibitory effect with manageable toxicity.[2] After 21 days of treatment, a significant reduction in tumor volume was observed compared to the control group.[2]

| Treatment Group | Dose | Mean Tumor Volume (mm³) | Tumor Inhibition Rate (%) |

| Control | - | 2690.5 | 0.0 |

| Famitinib | 50 mg/kg | 395.2 | 85.3 |

| 5-Fluorouracil | 10 mg/kg | 1680.3 | 14.9 |

| Cisplatin | 3 mg/kg | 987.3 | 49.9 |

| Paclitaxel | 10 mg/kg | 1577.6 | 20.0 |

Data derived from a study in BGC-823 xenograft models.[2] These results highlight that famitinib exhibited a greater tumor suppression effect (>85% inhibition) compared to standard chemotherapeutic agents like 5-fluorouracil, cisplatin, or paclitaxel alone.[2][3] The primary mechanism for this in vivo effect was determined to be the inhibition of angiogenesis.[2]

Preclinical Pharmacokinetics and Safety

Pharmacokinetic studies have shown that famitinib is orally bioavailable.[4] In early clinical studies with patients, the half-life of famitinib was approximately 28.7–33.8 hours, with its major metabolite (M3) having a half-life of 41.3–47.7 hours.[4] Notably, food intake demonstrated a minimal effect on the pharmacokinetics of famitinib.[4] Preclinical safety evaluations and early clinical trials have identified potential dose-limiting toxicities, including hypertension, hand-foot skin reaction, and diarrhea.[4] Other notable side effects include hypertriglyceridemia, hypercholesterolemia, and proteinuria.[4]

Experimental Protocols

The following sections describe representative methodologies for key preclinical experiments.

Cell Viability (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cancer cells (e.g., BGC-823, MGC-803) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.6 to 20.0 µM) and a vehicle control.[2]

-

Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.[2]

-

MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[5][6]

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[6]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine IC50 values using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells in 6-well plates and treat with famitinib at specified concentrations (e.g., 1/2 IC50 and IC50) for 48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

-

Fixation: Fix the cells by resuspending the pellet in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[7]

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 20-30 minutes at room temperature in the dark.[7]

-

Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Tumor Xenograft Study

This model assesses the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5x10^6 BGC-823 cells) into the flank of 4-6 week old female athymic nude mice.[2]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 50 mg/kg) or a vehicle control orally, once daily, for a predetermined period (e.g., 21 days).[2]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 × length × width²) every 2-3 days. Monitor animal body weight and general health status.

-

Endpoint and Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weights.

-

Analysis: Analyze the tumors via immunohistochemistry for markers of angiogenesis (e.g., CD34) and/or perform western blot analysis for target protein expression.[3]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse treated cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., VEGFR-2, p-VEGFR-2, Akt, p-Akt) overnight at 4°C.[8]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.[8]

References

- 1. Phase I study of the safety, pharmacokinetics and antitumor activity of famitinib | Semantic Scholar [semanticscholar.org]

- 2. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of the safety, pharmacokinetics and antitumor activity of famitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Famitinib Malate in Gastrointestinal Stromal Tumor (GIST) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While the introduction of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized the treatment of GIST, primary and secondary resistance remains a significant clinical challenge. Famitinib malate, a multi-targeted TKI, has been investigated as a potential therapeutic option for patients with GIST, particularly in the setting of imatinib resistance. This technical guide provides a comprehensive overview of the research on this compound for GIST, summarizing available data, outlining experimental protocols, and visualizing key biological pathways.

Mechanism of Action and Preclinical Studies

This compound is an oral, small-molecule TKI that inhibits the activity of multiple receptor tyrosine kinases involved in tumor progression and angiogenesis. Its primary targets include:

-

c-Kit: A key driver of GIST proliferation.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and 3 (VEGFR3): Crucial mediators of angiogenesis.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Another important oncogenic driver in a subset of GISTs.

-

Fms-like tyrosine kinase 3 (Flt3) and Flt1: Also implicated in angiogenesis and tumor cell survival.[1]

By simultaneously targeting these pathways, famitinib aims to overcome resistance mechanisms that may develop with TKIs that have a more limited target profile. Preclinical studies in various cancer models have demonstrated its anti-tumor and anti-angiogenic properties. However, specific preclinical data from GIST xenograft models are not extensively available in the public domain.

Clinical Research in GIST

Famitinib has been evaluated in clinical trials for patients with advanced GIST who have progressed on or are intolerant to imatinib.

Phase I Study in Advanced Solid Tumors

A Phase I dose-escalation study of famitinib was conducted in patients with advanced solid cancers, which included one patient with GIST. This study established a recommended Phase II dose and provided initial safety and pharmacokinetic data.

Table 1: Pharmacokinetic Parameters of Famitinib and its Major Metabolite (M3) in a Phase I Study

| Parameter | Famitinib | M3 (Metabolite) |

| Half-life (t½) | 28.7 - 33.8 hours | 41.3 - 47.7 hours |

Of note, one partial response was observed in a patient with GIST in this study.

Phase II Study in Imatinib-Failed GIST (NCT02336724)

A single-arm, open-label, multicenter Phase II clinical trial was initiated to specifically evaluate the efficacy and safety of famitinib in patients with advanced or metastatic GIST who had failed prior imatinib therapy.[1]

Experimental Protocol: Phase II Study (NCT02336724)

-

Objective: To evaluate the efficacy and safety of famitinib in patients with advanced GIST after imatinib failure.[1]

-

Study Design: A single-arm, open-label, multicenter study.[1]

-

Patient Population: Patients with unresectable or metastatic GIST who had progressed on or were intolerant to imatinib.

-

Intervention: Famitinib administered orally. The recommended dose from the Phase I study was 25 mg once daily.

-

Primary Outcome Measures: To be assessed based on Response Evaluation Criteria in Solid Tumors (RECIST).

-

Key Inclusion Criteria:

-

Histologically confirmed GIST.

-

Failure of prior imatinib therapy.

-

-

Key Exclusion Criteria:

As of the last update, the detailed quantitative efficacy and safety results from this Phase II trial have not been widely published in peer-reviewed journals or presented at major oncology conferences. Therefore, specific data on objective response rate (ORR), progression-free survival (PFS), overall survival (OS), and a detailed breakdown of adverse events with frequencies are not available for inclusion in this guide.

Terminated Phase III Study (NCT04409223)

A Phase III, randomized, open-label, multicenter study was initiated to compare the efficacy and safety of famitinib versus sunitinib in patients with advanced GIST after failure of imatinib therapy.[2][3] Sunitinib is a standard second-line treatment for imatinib-resistant GIST.

Experimental Protocol: Terminated Phase III Study (NCT04409223)

-

Objective: To compare the efficacy and safety of famitinib with sunitinib in the treatment of advanced GIST patients after imatinib failure.[2]

-

Study Design: A randomized, open-label, controlled, multicenter trial.[2]

-

Patient Population: Patients with advanced GIST who had failed imatinib treatment.

-

Interventions:

-

Arm 1: Famitinib

-

Arm 2: Sunitinib

-

-

Primary Outcome Measure: Progression-free survival (PFS) assessed by an independent review committee based on RECIST 1.1 criteria.

This study was terminated prematurely due to an "R&D strategy adjustment" by the sponsor.[2] Consequently, no efficacy or safety data from this trial are available.

Signaling Pathways in GIST and the Role of Famitinib

The primary driver of GIST is the constitutive activation of KIT or PDGFRA signaling pathways. These activated receptors lead to the downstream activation of several signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival. Famitinib's mechanism of action involves the inhibition of these key upstream receptors.

Experimental Workflow for GIST Clinical Trials

The clinical development of a TKI like famitinib for GIST typically follows a structured workflow, from initial dose-finding studies to larger efficacy trials.

References

- 1. KIT mutations in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Phase II Trial of Neoadjuvant/adjuvant Imatinib Mesylate for Advanced Primary and Metastatic/recurrent Operable Gastrointestinal Stromal Tumors: Long-term Follow-up Results of Radiation Therapy Oncology Group 0132 - PMC [pmc.ncbi.nlm.nih.gov]

investigating famitinib malate in renal cell carcinoma models

An In-depth Technical Guide: Investigating Famitinib Malate in Renal Cell Carcinoma Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Renal cell carcinoma (RCC) is a malignancy characterized by high vascularity, making angiogenesis a critical pathway for its growth and metastasis.[1] The von Hippel-Lindau (VHL) gene, which is frequently inactivated in the most common subtype of RCC, clear cell carcinoma, plays a central role in this process.[1] Loss of VHL function leads to the stabilization and accumulation of hypoxia-inducible factors (HIF), which in turn upregulate the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[1] VEGF signaling, primarily through VEGF Receptor 2 (VEGFR-2), is a key driver of tumor angiogenesis and has become a primary target for therapeutic intervention in RCC.[1][2]

This compound is a potent, orally available, small-molecule multi-targeted tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases crucial for tumor progression, including VEGFR-2, platelet-derived growth factor receptor (PDGFR), stem cell factor receptor (c-kit), and FMS-like tyrosine kinase-3 (Flt3).[3][4][5] By simultaneously targeting these pathways, famitinib exerts dual anti-tumor effects through anti-proliferative and anti-angiogenic activities.[6] This guide provides a comprehensive overview of the investigation of famitinib in preclinical and clinical models of renal cell carcinoma, detailing its mechanism of action, efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Famitinib functions as a competitive inhibitor at the ATP-binding pocket of multiple receptor tyrosine kinases.[7] In the context of RCC, its most significant activity is the inhibition of VEGFR-2. The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These include the RAS/RAF/MEK/ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival and permeability. By blocking the initial phosphorylation of VEGFR-2, famitinib effectively abrogates these downstream signals, leading to an inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

References

- 1. The place of VEGF inhibition in the current management of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the VEGF/VEGFR pathway improves survival in advanced kidney cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Phase I study of the safety, pharmacokinetics and antitumor activity of famitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Camrelizumab plus this compound in patients with advanced renal cell cancer and unresectable urothelial carcinoma: A multicenter, open-label, single-arm, phase II trial. - ASCO [asco.org]

- 6. mednexus.org [mednexus.org]

- 7. Active angiogenesis in metastatic renal cell carcinoma predicts clinical benefit to sunitinib-based therapy - PMC [pmc.ncbi.nlm.nih.gov]

Famitinib Malate: A Multi-Targeted Tyrosine Kinase Inhibitor for Non-Small Cell Lung Cancer

An In-Depth Technical Review of Preclinical and Clinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famitinib malate, a potent oral multi-targeted tyrosine kinase inhibitor (TKI), has emerged as a promising therapeutic agent in the management of various solid tumors, including non-small cell lung cancer (NSCLC). By concurrently targeting key signaling pathways involved in tumor angiogenesis and proliferation, primarily through the inhibition of vascular endothelial growth factor receptor 2/3 (VEGFR-2/3), c-Kit, and platelet-derived growth factor receptor β (PDGFR-β), famitinib exerts a multifaceted anti-tumor effect. This technical guide provides a comprehensive overview of the preclinical and clinical data on the effects of this compound on NSCLC cells. It details the molecular mechanism of action, summarizes quantitative data on its anti-proliferative and pro-apoptotic effects, outlines experimental methodologies, and visualizes the intricate signaling pathways modulated by this novel TKI.

Introduction

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for more effective targeted therapies. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and its inhibition represents a key therapeutic strategy. This compound is a small molecule TKI designed to block the ATP binding sites of several receptor tyrosine kinases integral to these processes.[1] This document synthesizes the available scientific literature to provide a detailed technical resource on the cellular and molecular effects of this compound in the context of NSCLC.

Mechanism of Action

This compound's primary mechanism of action involves the competitive inhibition of multiple receptor tyrosine kinases. Its principal targets include:

-

VEGFR-2/3: By blocking these receptors, famitinib disrupts the downstream signaling cascades initiated by VEGF, a key regulator of angiogenesis. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor neovascularization.[1]

-

PDGFR-β: Inhibition of PDGFR-β, which is often expressed on pericytes and stromal cells, further contributes to the anti-angiogenic effect by destabilizing newly formed blood vessels.[2]

-

c-Kit: Targeting the stem cell factor receptor (c-Kit) interferes with pathways involved in tumor cell proliferation and survival.[1]

The concurrent inhibition of these pathways results in a potent anti-tumor effect, characterized by reduced tumor growth, induction of apoptosis, and modulation of the tumor microenvironment.

In Vitro Effects on NSCLC Cells

Preclinical studies on gastric cancer cell lines, which share some signaling pathway dysregulations with NSCLC, have demonstrated that famitinib monotherapy can significantly inhibit cell proliferation and induce programmed cell death.

Cell Viability and Proliferation

Table 1: Effect of Famitinib on Gastric Cancer Cell Proliferation

| Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| BGC-823 | MTS Assay | Cell Viability | Dose-dependent inhibition | [3] |

| MGC-803 | MTS Assay | Cell Viability | Dose-dependent inhibition |[3] |

Apoptosis

Famitinib treatment has been demonstrated to induce apoptosis in cancer cells. Flow cytometry analysis and TUNEL assays have confirmed a dose-dependent increase in the apoptotic cell population.

Table 2: Induction of Apoptosis by Famitinib in Gastric Cancer Cells

| Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| BGC-823 | Flow Cytometry, TUNEL | Apoptotic Cells | Dose-dependent increase | [3] |

| MGC-803 | Flow Cytometry, TUNEL | Apoptotic Cells | Dose-dependent increase |[3] |

Cell Cycle Arrest

Investigations into the effect of famitinib on cell cycle progression have revealed its ability to induce cell cycle arrest, primarily at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Table 3: Famitinib-Induced Cell Cycle Arrest in Gastric Cancer Cells

| Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| BGC-823 | Flow Cytometry (PI Staining) | Cell Cycle Distribution | G2/M phase arrest | [3] |

| MGC-803 | Flow Cytometry (PI Staining) | Cell Cycle Distribution | G2/M phase arrest |[3] |

In Vivo Effects on NSCLC Models

In vivo studies using xenograft models have corroborated the anti-tumor activity of famitinib observed in vitro. A study utilizing a murine lung cancer model demonstrated that famitinib, in combination with radioimmunotherapy, significantly inhibited tumor growth.

Table 4: In Vivo Efficacy of Famitinib in a Murine Lung Cancer Model (Combination Therapy)

| Treatment Group | Mean Tumor Volume (mm³) on Day 28 | Reference |

|---|---|---|

| Control | 4814 ± 1022 | [4] |

| Irradiation | 487.5 ± 94.39 | [4] |

| Anti-PD-1 | 3046 ± 664.5 | [4] |

| Irradiation + Famitinib | 349.2 ± 41.17 | [4] |

| Irradiation + Anti-PD-1 | 280.9 ± 11.99 | [4] |

| Irradiation + Anti-PD-1 + Famitinib | 116.7 ± 20.96 |[4] |

These findings highlight the potent anti-tumor effect of famitinib in a living organism and its potential for synergistic activity with other cancer therapies.

Clinical Efficacy in NSCLC

Clinical trials have primarily evaluated famitinib in combination with immunotherapy, specifically the anti-PD-1 antibody camrelizumab, for the treatment of advanced NSCLC. These studies have demonstrated promising efficacy and a manageable safety profile.

Table 5: Clinical Trial Data for Famitinib in Combination with Camrelizumab for Advanced NSCLC

| Trial ID | Treatment Line | ORR (%) | DCR (%) | Median PFS (months) | Reference |

|---|---|---|---|---|---|

| NCT04346381 | First-line (PD-L1 TPS ≥1%) | 53.7 | 92.7 | 16.6 | [5] |

| ChiCTR1900026641 | Previously Treated | 30.4 | 95.7 | 6.9 | [6] |

| NCT04346381 (Cohort) | Previously Treated (Chemo + IO) | 7.5 | 80.0 | 5.4 |[7] |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; IO: Immunotherapy

Signaling Pathways Modulated by Famitinib

Famitinib exerts its anti-tumor effects by inhibiting key signaling pathways downstream of VEGFR2 and PDGFRβ. These pathways, including the PI3K/Akt and MAPK/ERK pathways, are crucial for cell proliferation, survival, and angiogenesis.

Caption: Famitinib inhibits VEGFR2 and PDGFRβ signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of famitinib.

Cell Viability Assay (MTT/MTS Assay)

-

Objective: To determine the effect of famitinib on the metabolic activity and proliferation of NSCLC cells.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed NSCLC cells (e.g., A549, H1975) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[3]

-

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells following famitinib treatment.

-

Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Protocol Outline:

-

Treat NSCLC cells with famitinib for a predetermined time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.[3]

-

Caption: Workflow for apoptosis detection by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of famitinib on the cell cycle distribution of NSCLC cells.

-

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol Outline:

-

Treat NSCLC cells with famitinib for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Wash the fixed cells and treat with RNase A to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry and quantify the percentage of cells in each phase of the cell cycle.[3]

-

Caption: Workflow for cell cycle analysis using PI staining.

Western Blotting

-

Objective: To analyze the expression and phosphorylation status of proteins in the VEGFR2 and PDGFRβ signaling pathways following famitinib treatment.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.

-

Protocol Outline:

-

Treat NSCLC cells with famitinib and prepare cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR2, VEGFR2, p-Akt, Akt, p-ERK, ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a potent multi-targeted TKI with significant anti-tumor activity in NSCLC. Its ability to inhibit key drivers of angiogenesis and cell proliferation, coupled with promising clinical data in combination therapies, positions it as a valuable agent in the therapeutic arsenal against this challenging disease. Further preclinical studies to elucidate its precise effects on a broader range of NSCLC subtypes and to identify predictive biomarkers will be crucial for optimizing its clinical application. This technical guide provides a foundational understanding of the preclinical and clinical evidence supporting the use of this compound in NSCLC, offering a valuable resource for ongoing research and drug development efforts.

References

- 1. The afatinib resistance of in vivo generated H1975 lung cancer cell clones is mediated by SRC/ERBB3/c-KIT/c-MET compensatory survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of camrelizumab plus famitinib in patients with previously treated non-small-cell lung cancer: a single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-line treatment with camrelizumab plus famitinib in advanced or metastatic NSCLC patients with PD-L1 TPS ≥1%: results from a multicenter, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Famitinib Malate: A Technical Guide to Overcoming Chemoresistance in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoresistance remains a formidable obstacle in the clinical management of cancer, leading to treatment failure and disease progression. Famitinib malate, a multi-targeted tyrosine kinase inhibitor (TKI), has emerged as a promising agent in oncology, particularly in the context of tumors refractory to conventional therapies. This technical guide provides an in-depth analysis of this compound's core mechanisms in modulating chemoresistance, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action: A Multi-Pronged Approach to Chemoresistance

This compound exerts its anti-cancer effects by simultaneously inhibiting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. Its primary targets include vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-Kit), and FMS-like tyrosine kinase 3 (Flt-3)[1]. This multi-targeted approach is fundamental to its ability to counteract the multifactorial nature of chemoresistance.

Reversal of Chemoresistance

While direct evidence of this compound's interaction with specific chemotherapy agents in resistant cell lines is still emerging, its efficacy in patients with platinum-resistant cancers suggests a role in overcoming resistance mechanisms[2][3][4]. The proposed mechanisms by which famitinib may reverse chemoresistance include:

-

Inhibition of Drug Efflux Pumps: A major mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRG2), which actively pump chemotherapeutic drugs out of cancer cells. Although direct studies on famitinib's effect on these transporters are limited, other TKIs have been shown to inhibit their function, suggesting a potential similar mechanism for famitinib[5][6][7].

-

Modulation of Pro-Survival Signaling Pathways: Chemoresistant cancer cells often exhibit hyperactivation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote cell survival and inhibit apoptosis. By targeting upstream RTKs, famitinib can effectively dampen these survival signals, thereby re-sensitizing cancer cells to the cytotoxic effects of chemotherapy[4][8][9][10][11][12].

-

Induction of Apoptosis: Famitinib has been shown to induce apoptosis in cancer cells. In chemoresistant cells, which are often apoptosis-resistant, famitinib may help to lower the threshold for apoptosis induction by chemotherapeutic agents[1].

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the efficacy of this compound.

Table 1: Preclinical Efficacy of this compound

| Cell Line | Cancer Type | IC50 of Famitinib (µM) | In Vivo Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| BGC-823 | Gastric Cancer | 3.6 | BGC-823 Xenograft | Famitinib (50 mg/kg) | 85.4 | [1] |

| MGC-803 | Gastric Cancer | 3.1 | - | - | - | [1] |

Table 2: Clinical Efficacy of this compound in Chemoresistant Cancers

| Cancer Type | Treatment Regimen | Patient Population | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |

| Platinum-Resistant Ovarian Cancer | Famitinib + Camrelizumab | Platinum-resistant/refractory | 24.3 | 54.1 | 4.1 | 18.9 | [2][3] |

| Platinum-Progressive Urothelial Carcinoma | Famitinib + Camrelizumab | Progressed after platinum-based chemotherapy | 30.6 | - | 4.1 | 12.9 | [4] |

| Refractory Metastatic Colorectal Cancer | Famitinib | Failed at least two lines of chemotherapy | 2.2 | 59.8 | 2.8 | 7.4 | [13] |

| Advanced Triple-Negative Breast Cancer | Famitinib + Camrelizumab + Nab-paclitaxel | Treatment-naïve, immunomodulatory | 81.3 | - | 13.6 | Not Reached | [3][14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by famitinib and a general workflow for assessing chemoresistance reversal.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in overcoming chemoresistance.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effects of famitinib and/or chemotherapeutic agents on cancer cells.

-

Materials:

-

Chemoresistant and sensitive cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

Chemotherapeutic agent stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of this compound.

-

Replace the medium with the drug-containing medium and incubate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

-

Western Blot Analysis for Apoptosis and Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and key signaling pathways.

-

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the expression of target proteins to a loading control like β-actin.

-

In Vivo Xenograft Model

This model is used to evaluate the in vivo efficacy of famitinib in combination with chemotherapy in a tumor-bearing mouse model.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Chemoresistant cancer cells

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Chemotherapeutic agent for injection

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject 1-5 x 10^6 chemoresistant cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, chemotherapy alone, famitinib alone, combination therapy).

-

Administer treatments as per the defined schedule (e.g., daily oral gavage of famitinib, weekly intraperitoneal injection of chemotherapy).

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

-

Conclusion

This compound demonstrates significant potential in the management of chemoresistant cancers through its multi-targeted inhibition of key signaling pathways involved in tumor cell survival, proliferation, and angiogenesis. While further preclinical studies are warranted to fully elucidate its direct effects on specific chemoresistance mechanisms, such as the inhibition of ABC transporters, the existing clinical data in heavily pre-treated patient populations are highly encouraging. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound in overcoming the challenge of chemoresistance in cancer.

References

- 1. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Famitinib with Camrelizumab and Nab-Paclitaxel for Advanced Immunomodulatory Triple-Negative Breast Cancer (FUTURE-C-Plus): An Open-Label, Single-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Afatinib Decreases P-Glycoprotein Expression to Promote Adriamycin Toxicity of A549T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1) transport afatinib and restrict its oral availability and brain accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Poziotinib Inhibits the Efflux Activity of the ABCB1 and ABCG2 Transporters and the Expression of the ABCG2 Transporter Protein in Multidrug Resistant Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the PI3K/AKT/mTOR pathway in epithelial ovarian cancer, therapeutic treatment options for platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. frontiersin.org [frontiersin.org]

- 12. The PI3K/Akt/mTOR pathway in ovarian cancer: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Masitinib antagonizes ATP-binding cassette subfamily G member 2-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Famitinib with Camrelizumab and Nab-Paclitaxel for Advanced Immunomodulatory Triple-Negative Breast Cancer (FUTURE-C-Plus): An Open-Label, Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of Famitinib Malate

A Multi-Targeted Tyrosine Kinase Inhibitor for Oncological Indications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a novel, orally active small-molecule multi-targeted tyrosine kinase inhibitor (TKI) that has emerged as a promising therapeutic agent in the landscape of targeted cancer therapies. Developed by Jiangsu Hengrui Medicine Co., Ltd., this compound potently inhibits several receptor tyrosine kinases (RTKs) that are pivotal in tumor growth, angiogenesis, and metastasis.[1] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by concurrently targeting multiple RTKs, primarily the vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit).[1] It also demonstrates inhibitory activity against FMS-like tyrosine kinase-3 (Flt-3).[1] By blocking these signaling pathways, this compound disrupts crucial processes for tumor progression, including angiogenesis, cell proliferation, and survival.[1]

Inhibition of Angiogenesis

The primary mechanism of this compound involves the inhibition of VEGFR-2 and VEGFR-3, key mediators of angiogenesis—the formation of new blood vessels that supply nutrients to tumors.[1] By blocking these receptors, famitinib effectively impedes the tumor's blood supply, hindering its growth and potential for metastasis.[1]

Inhibition of Tumor Cell Proliferation and Survival

This compound also targets PDGFRs and c-Kit, which are frequently overexpressed or mutated in various cancer cells and are integral to their proliferation and survival.[1] Inhibition of these pathways leads to reduced tumor cell viability and the induction of apoptosis (programmed cell death).[1]

Preclinical Development

The preclinical evaluation of this compound established its potent and selective inhibitory activity and demonstrated its anti-tumor efficacy in a range of cancer models.

Kinase Inhibition Profile

This compound has been shown to be a potent inhibitor of its target kinases. The half-maximal inhibitory concentration (IC50) values against key targets are summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-Kit | 2.3 |

| VEGFR-2 | 4.7 |

| PDGFRβ | 6.6 |

Table 1: In vitro kinase inhibitory activity of this compound.

In Vitro Cellular Activity

In vitro studies using various cancer cell lines have demonstrated the ability of this compound to inhibit cell proliferation and induce apoptosis.

In human gastric cancer cell lines BGC-823 and MGC-803, famitinib inhibited cell growth in a dose-dependent manner.[2] The treatment also induced cell cycle arrest at the G2/M phase and triggered apoptosis.[2]

| Cell Line | IC50 (µM) for Cell Growth Inhibition |

| BGC-823 | 3.6 |

| MGC-803 | 3.1 |

Table 2: IC50 values of this compound for the inhibition of cell growth in human gastric cancer cell lines.[2]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound was evaluated in vivo using xenograft models. In a BGC-823 gastric cancer xenograft model, oral administration of famitinib significantly suppressed tumor growth by inhibiting angiogenesis.[2]

Clinical Development

This compound has undergone extensive clinical evaluation in various solid tumors, demonstrating promising efficacy and a manageable safety profile.

Pharmacokinetics